molecular formula C17H18N4O3 B7636176 1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea

1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea

Cat. No. B7636176
M. Wt: 326.35 g/mol
InChI Key: OBHFPXPRUUKGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, EPU-1, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EPU-1 is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and amyloid-beta peptide formation. EPU-1 may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
EPU-1 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the formation of amyloid-beta peptides. EPU-1 has also been shown to exhibit antibacterial activity against certain strains of bacteria. In vivo studies have shown that EPU-1 can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPU-1 for lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. Additionally, EPU-1 has potential therapeutic effects in the treatment of Alzheimer's disease and bacterial infections, making it a useful compound for studying these conditions. However, one limitation of EPU-1 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on EPU-1. One area of focus could be the development of more efficient synthesis methods for this compound. Another area of research could be the identification of the specific enzymes that EPU-1 targets in cancer cells, Alzheimer's disease, and bacterial infections. Additionally, further studies could be conducted to investigate the potential therapeutic effects of EPU-1 in other disease conditions.

Synthesis Methods

The synthesis of EPU-1 can be achieved using different methods, including the reaction of 2-aminopyridine and 6-chlorobenzoxazole with ethoxyethyl isocyanate. This reaction leads to the formation of 1-(2-ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea. Other methods of synthesis include the reaction of 2-aminopyridine with 6-isocyanatobenzoxazole and the reaction of 2-aminopyridine with 6-bromo-1,3-benzoxazole.

Scientific Research Applications

EPU-1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. EPU-1 has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease by inhibiting the formation of amyloid-beta peptides. Additionally, this compound has been studied for its potential use in the treatment of bacterial infections.

properties

IUPAC Name

1-(2-ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-2-23-10-9-19-17(22)20-12-6-7-13-15(11-12)24-16(21-13)14-5-3-4-8-18-14/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHFPXPRUUKGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)-3-(2-pyridin-2-yl-1,3-benzoxazol-6-yl)urea

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